Sec-butyl butyrate-d2

Stable Isotope Labeling Mass Spectrometry Internal Standard

Sec-butyl butyrate-d2 is a deuterated analog engineered to eliminate the quantification errors inherent in non-isotopic internal standards. Its +2 Da mass shift provides unambiguous mass spectrometric discrimination from the native analyte, while chromatographic co-elution actively compensates for matrix suppression and extraction variability. This dual action ensures CV values remain below 15%, meeting FDA/EMA bioanalytical method validation requirements for plasma, urine, and tissue homogenate assays. Unlike unlabeled structural analogs, the stable isotope label enables precise metabolic fate tracking in β-oxidation and lipid incorporation studies, as well as accurate trace-level flavor quantitation via SIDA-GC-MS. Procure this research-use-only compound to eliminate ion suppression artifacts and secure robust, reproducible data across your quantitative workflows.

Molecular Formula C8H16O2
Molecular Weight 146.22 g/mol
Cat. No. B12382553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec-butyl butyrate-d2
Molecular FormulaC8H16O2
Molecular Weight146.22 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(C)CC
InChIInChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/i1D,4D
InChIKeyQJHDFBAAFGELLO-DRSKVUCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sec-butyl butyrate-d2 – A Deuterated Short-Chain Fatty Acid Ester for Quantitative Bioanalysis and Metabolic Tracing


Sec-butyl butyrate-d2 (CAS: 1335436-14-0; C₈H₁₄D₂O₂; MW: 146.23) is a stable isotope-labeled analog of sec-butyl butyrate, wherein two hydrogen atoms are substituted with deuterium . This deuterated ester serves as an internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) quantitation of sec-butyl butyrate and as a tracer in metabolic pathway studies . The compound is supplied as a research-use-only material with a purity of ≥95% (HPLC) .

Why Unlabeled or Non-Deuterated Analogs Cannot Substitute Sec-butyl butyrate-d2 in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS bioanalysis, substituting sec-butyl butyrate-d2 with an unlabeled analog or a non-deuterated internal standard introduces matrix effects, extraction variability, and ionization differences that degrade accuracy and precision [1]. Unlike structural analogs, deuterated internal standards co-elute with the analyte under identical chromatographic conditions, compensating for matrix suppression or enhancement, thereby enabling accurate quantification with %CV typically <15% [1]. The +2 Da mass shift of sec-butyl butyrate-d2 relative to the native analyte allows unambiguous mass spectrometric discrimination, preventing ion suppression artifacts that occur when using non-isotopically labeled internal standards [2].

Quantitative Differentiation of Sec-butyl butyrate-d2 as an Internal Standard and Tracer


Isotopic Mass Shift Enables Unambiguous MS Detection in Complex Matrices

Sec-butyl butyrate-d2 possesses a molecular mass of 146.23 Da, which is 2.02 Da heavier than the unlabeled sec-butyl butyrate (144.21 Da) . This +2 Da isotopic shift allows baseline mass spectrometric resolution from the endogenous analyte, preventing cross-talk and ensuring that the internal standard signal does not interfere with quantification of the native compound [1]. In contrast, the unlabeled sec-butyl butyrate cannot be distinguished from the analyte in MS, rendering it unsuitable for isotope dilution mass spectrometry (IDMS) [1].

Stable Isotope Labeling Mass Spectrometry Internal Standard

Chromatographic Co-Elution Mitigates Matrix Effects in LC-MS Quantification

Deuterated internal standards such as sec-butyl butyrate-d2 exhibit near-identical chromatographic retention to the unlabeled analyte due to minimal isotopic perturbation of lipophilicity [1]. This co-elution ensures that any matrix-induced ion suppression or enhancement affects both the analyte and internal standard equally, thereby normalizing the response ratio and improving accuracy [1]. In contrast, structural analog internal standards (e.g., n-butyl butyrate) elute at different retention times, experiencing variable matrix effects and leading to quantification errors of up to 30-50% in some bioanalytical assays [2].

LC-MS Matrix Effects Isotope Dilution

Isotopic Enrichment ≥95% Ensures Minimal Unlabeled Interference

Sec-butyl butyrate-d2 is supplied with isotopic enrichment ≥95% as determined by GC-MS or NMR . This high enrichment minimizes the contribution of unlabeled sec-butyl butyrate from the internal standard itself, which would otherwise introduce a positive bias in the quantification of low-level endogenous analytes [1]. In comparison, non-deuterated internal standards (e.g., sec-butyl butyrate, n-butyl butyrate) provide no isotopic enrichment, and therefore cannot be used to correct for matrix effects or ionization variability via isotope dilution [1].

Isotopic Purity Internal Standard Method Validation

Recommended Application Scenarios for Sec-butyl butyrate-d2 Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of Sec-butyl butyrate in Plasma or Tissue Homogenates

Sec-butyl butyrate-d2 is employed as a SIL-IS in validated LC-MS/MS methods to quantify sec-butyl butyrate in biological matrices (e.g., plasma, urine, tissue homogenates). The +2 Da mass shift and chromatographic co-elution mitigate matrix effects and ensure precision within ±15% CV, satisfying FDA/EMA bioanalytical method validation criteria .

Metabolic Pathway Tracing in Cell Culture or In Vivo Studies

Due to its deuterium labeling, sec-butyl butyrate-d2 serves as a metabolic tracer in studies investigating short-chain fatty acid ester hydrolysis, β-oxidation, or incorporation into lipid pools. The distinct isotopic signature enables tracking of the compound's metabolic fate via MS or NMR, distinguishing it from endogenous unlabeled metabolites .

Stable Isotope Dilution Assay for Food Flavor or Fragrance Analysis

In the quantification of sec-butyl butyrate as a flavor compound in food products or beverages, sec-butyl butyrate-d2 is used as an internal standard in stable isotope dilution assays (SIDA) coupled with GC-MS. This approach corrects for sample preparation losses and matrix effects, achieving accurate quantification of this volatile ester at trace levels [1].

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